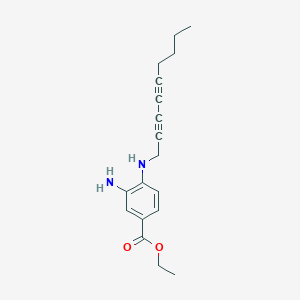

Ferrostatin-1 diyne

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 3-amino-4-(nona-2,4-diynylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-3-5-6-7-8-9-10-13-20-17-12-11-15(14-16(17)19)18(21)22-4-2/h11-12,14,20H,3-6,13,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTPGPSPARHUHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC#CCNC1=C(C=C(C=C1)C(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Subcellular Sentinel: A Technical Guide to the Localization of Ferrostatin-1 Diyne in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the subcellular localization of Ferrostatin-1 diyne, a critical tool in the study of ferroptosis, an iron-dependent form of programmed cell death. Understanding where this potent inhibitor acts within the cell is paramount for elucidating its mechanism of action and for the development of novel therapeutics targeting ferroptosis-related diseases, including cancer. This document summarizes the current knowledge, presents available data in a structured format, details relevant experimental protocols, and provides visual representations of key concepts and workflows.

Introduction: The Significance of Subcellular Localization in Ferroptosis Inhibition

Ferrostatin-1 (Fer-1) is a well-established inhibitor of ferroptosis, a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. To better understand its mechanism and to visualize its distribution in living cells, researchers have synthesized a modified version, this compound (Fer-1 diyne). This analog incorporates a diyne moiety, which serves as a small, non-perturbing vibrational tag for imaging via Stimulated Raman Scattering (SRS) microscopy.[1] The choice of a small diyne tag over a bulky fluorescent dye is crucial to minimize alterations to the molecule's native activity and distribution.[2]

The efficacy of a drug is not only dependent on its intrinsic activity but also on its ability to reach its target compartment within the cell. Therefore, determining the subcellular accumulation of Fer-1 diyne is a key step in unraveling the intricacies of ferroptosis inhibition.

Data Presentation: Subcellular Accumulation of this compound

Current research using SRS microscopy has qualitatively identified the primary subcellular compartments where this compound accumulates in cancer cells. While precise quantitative data on the percentage of the compound in each organelle is not yet available in the literature, the qualitative observations from imaging studies are summarized below.

Table 1: Qualitative Subcellular Localization of this compound in Cancer Cells [2]

| Subcellular Compartment | Accumulation Level | Cancer Cell Lines Studied | Imaging Technique |

| Lysosomes | High | HT-1080 (Fibrosarcoma), Panc-1 (Pancreatic) | Stimulated Raman Scattering (SRS) Microscopy |

| Mitochondria | Moderate | HT-1080 (Fibrosarcoma), Panc-1 (Pancreatic) | Stimulated Raman Scattering (SRS) Microscopy |

| Endoplasmic Reticulum | Moderate | HT-1080 (Fibrosarcoma), Panc-1 (Pancreatic) | Stimulated Raman Scattering (SRS) Microscopy |

| Plasma Membrane | Not observed | HT-1080 (Fibrosarcoma), Panc-1 (Pancreatic) | Stimulated Raman Scattering (SRS) Microscopy |

| Nucleus | Not observed | HT-1080 (Fibrosarcoma), Panc-1 (Pancreatic) | Stimulated Raman Scattering (SRS) Microscopy |

It is hypothesized that the accumulation in lysosomes may be due to the "lysosomotropic effect," where weakly basic compounds like Ferrostatin-1 become protonated and trapped in the acidic environment of the lysosome.[2] Interestingly, studies have shown that accumulation in lysosomes and mitochondria does not appear to be essential for the anti-ferroptotic activity of ferrostatins.[2]

Experimental Protocols

This section details the key experimental methodologies for studying the subcellular localization of this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthetic scheme for Ferrostatin-1 analogs involves a multi-step process. The synthesis of Fer-1 diyne would similarly start from precursors of the 3,4-diaminobenzoic acid core, followed by the introduction of the diyne-containing side chain.

Cell Culture

-

Cell Lines: HT-1080 fibrosarcoma and Panc-1 pancreatic cancer cell lines are commonly used models for studying ferroptosis.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. They are maintained in a humidified incubator at 37°C with 5% CO2.

Stimulated Raman Scattering (SRS) Microscopy

SRS microscopy is the imaging technique of choice for visualizing the small, alkyne-tagged this compound in live cells without the need for bulky fluorophores.[2]

-

Principle: SRS is a nonlinear optical imaging technique that detects the vibrational signatures of specific chemical bonds. The diyne group in Fer-1 diyne has a strong and unique Raman signal in the "cell-silent" spectral region, allowing for background-free imaging.

-

Instrumentation: A typical SRS microscopy setup consists of a picosecond pulsed laser source with two synchronized outputs (pump and Stokes beams), a laser-scanning microscope, and a lock-in amplifier for signal detection.

-

Imaging Parameters:

-

The frequency difference between the pump and Stokes beams is tuned to match the vibrational frequency of the diyne bond (around 2262 cm⁻¹).

-

Live cells are cultured on glass-bottom dishes suitable for high-resolution imaging.

-

This compound is added to the cell culture medium at a working concentration (e.g., 10 µM) and incubated for a specific duration (e.g., 6 hours) before imaging.

-

To identify specific organelles, co-staining with organelle-specific fluorescent dyes (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) can be performed, followed by sequential SRS and fluorescence imaging.[2]

-

Subcellular Fractionation

Subcellular fractionation is a biochemical method to isolate different organelles from a cell lysate, which can then be analyzed for the presence of a compound of interest.

-

Cell Lysis: Cultured cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet is then resuspended in a hypotonic lysis buffer containing protease inhibitors. The cells are allowed to swell on ice and then lysed by mechanical disruption (e.g., Dounce homogenization or passage through a fine-gauge needle).

-

Differential Centrifugation: The cell lysate is subjected to a series of centrifugation steps at increasing speeds to separate different subcellular components based on their size and density.

-

Low-speed centrifugation (e.g., 1,000 x g for 10 minutes): Pellets nuclei and intact cells.

-

Medium-speed centrifugation (e.g., 10,000 x g for 20 minutes): Pellets mitochondria from the supernatant of the previous step.

-

High-speed centrifugation (ultracentrifugation, e.g., 100,000 x g for 1 hour): Pellets the microsomal fraction (containing endoplasmic reticulum and other small vesicles) from the supernatant. The remaining supernatant is the cytosolic fraction.

-

-

Analysis: The amount of this compound in each fraction can be quantified using a suitable analytical technique, such as mass spectrometry, although this has not been specifically reported for Fer-1 diyne.

Visualizations

Signaling Pathway and Localization

The following diagram illustrates the proposed mechanism of Ferrostatin-1's action in the context of its subcellular localization.

Caption: Subcellular accumulation and proposed site of action of this compound.

Experimental Workflow for Subcellular Localization

This diagram outlines the experimental workflow for determining the subcellular localization of this compound.

Caption: Experimental workflow for determining this compound subcellular localization.

Conclusion and Future Directions

The development of this compound and its visualization by SRS microscopy have provided significant insights into the subcellular behavior of this potent ferroptosis inhibitor. The primary accumulation in lysosomes, mitochondria, and the endoplasmic reticulum has been established in cancer cell lines. However, the observation that its presence in lysosomes and mitochondria may not be essential for its function suggests that the endoplasmic reticulum could be a more critical site of action.

Future research should focus on obtaining quantitative data on the distribution of this compound within these organelles. Such data would be invaluable for building more accurate pharmacokinetic and pharmacodynamic models. Furthermore, elucidating the precise molecular interactions of Ferrostatin-1 within each compartment will be crucial for a complete understanding of its inhibitory mechanism and for the rational design of next-generation ferroptosis inhibitors with enhanced organelle-specific targeting and therapeutic efficacy.

References

The Diyne Tag: A Tool for Visualizing Ferrostatin-1's Battle Against Ferroptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Ferrostatin-1 (Fer-1) was one of the first potent and selective small molecule inhibitors of ferroptosis to be identified.[1][2] Its ability to act as a radical-trapping antioxidant, thereby preventing the accumulation of lethal lipid reactive oxygen species (ROS), has made it an indispensable tool in studying this intricate cell death pathway.[3] To further elucidate the mechanism of action of Fer-1, researchers have developed analogs bearing chemical tags. Among these, the diyne-tagged Ferrostatin-1 (Fer-1 diyne) has proven particularly valuable. This in-depth guide explores the role of the diyne tag, its application in advanced imaging techniques, and provides detailed experimental protocols for its use in ferroptosis research.

The diyne moiety, a linear sequence of two conjugated triple bonds, serves as a vibrational probe for Stimulated Raman Scattering (SRS) microscopy.[4][5][6] This advanced imaging technique allows for the visualization of small molecules in living cells with high sensitivity and specificity, without the need for bulky fluorophores that can alter the compound's biological activity.[7] By incorporating a diyne tag into the Ferrostatin-1 structure, researchers can track its subcellular localization and gain insights into its mechanism of action at a molecular level.

Quantitative Data Presentation

The inhibitory potency of Ferrostatin-1 and its diyne-tagged analog against ferroptosis is a critical parameter for experimental design. The following table summarizes their efficacy in inhibiting erastin-induced ferroptosis in HT-1080 fibrosarcoma cells.

| Compound | EC50 (Erastin-induced Ferroptosis in HT-1080 cells) | Reference |

| Ferrostatin-1 | 60 nM | [1][2] |

| Ferrostatin-1 diyne | 10 nM - 1 µM (effective concentration range) | [8] |

Signaling Pathways and Experimental Workflows

To understand the context in which Ferrostatin-1 and its diyne analog function, it is essential to visualize the key signaling pathways and experimental workflows.

Ferroptosis Signaling Pathway

Ferroptosis is a complex process involving multiple interconnected pathways. The diagram below illustrates the central role of iron, lipid peroxidation, and the key regulatory proteins GPX4 and ACSL4. Ferrostatin-1 acts as a potent inhibitor by scavenging lipid radicals.

Caption: A simplified signaling pathway of ferroptosis induction and its inhibition by Ferrostatin-1.

Experimental Workflow for Studying this compound

The following workflow outlines the key steps in utilizing this compound to study ferroptosis, from synthesis to imaging.

Caption: A logical workflow for investigating the role and localization of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Ferrostatin-1 and its diyne analog.

Synthesis of this compound (Representative Scheme)

While a detailed, step-by-step protocol for the synthesis of this compound is proprietary to commercial suppliers, a representative synthetic route can be conceptualized based on the synthesis of Ferrostatin-1 and its analogs. The core structure is ethyl 3-amino-4-(cyclohexylamino)benzoate. The diyne moiety is introduced via alkylation of the secondary amine.

Starting Materials:

-

Ethyl 3,4-diaminobenzoate

-

A suitable diyne-containing alkylating agent (e.g., 1-bromo-2,4-nonadiyne)

-

Base (e.g., triethylamine or potassium carbonate)

-

Solvent (e.g., acetonitrile or DMF)

Reaction Scheme (Conceptual):

-

Selective Alkylation: React ethyl 3,4-diaminobenzoate with the diyne-containing alkylating agent in the presence of a base. The reaction is performed under controlled conditions to favor mono-alkylation at the 4-amino position.

-

Purification: The crude product is purified using column chromatography on silica gel to isolate the desired this compound.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Induction of Ferroptosis in Cell Culture

Materials:

-

HT-1080 fibrosarcoma cells (or other ferroptosis-sensitive cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Erastin (stock solution in DMSO)

-

RSL3 (stock solution in DMSO)

-

Ferrostatin-1 or this compound (stock solution in DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed HT-1080 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment Preparation: Prepare serial dilutions of Erastin (e.g., 1-20 µM) or RSL3 (e.g., 0.05-1 µM) in complete culture medium.[9][10] For inhibitor studies, prepare medium containing the ferroptosis inducer at a fixed concentration (e.g., 10 µM Erastin or 1 µM RSL3) with or without serial dilutions of Ferrostatin-1 or this compound.

-

Cell Treatment: Remove the old medium from the cells and add the prepared treatment media. Include appropriate vehicle controls (DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 12-24 hours).[9]

-

Cell Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with propidium iodide and analysis by flow cytometry.

Lipid Peroxidation Assay using C11-BODIPY 581/591

Materials:

-

Cells treated as described in the ferroptosis induction protocol.

-

C11-BODIPY 581/591 (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Probe Loading: At the end of the treatment period, add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-5 µM.[11][12][13]

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[11][12]

-

Washing: Gently wash the cells twice with warm PBS to remove excess probe.

-

Imaging/Analysis:

-

Fluorescence Microscopy: Image the cells immediately using a fluorescence microscope equipped with filters for both the reduced (red fluorescence, Ex/Em ~581/591 nm) and oxidized (green fluorescence, Ex/Em ~488/510 nm) forms of the probe. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[11][13]

-

Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS. Analyze the cells on a flow cytometer, measuring the fluorescence in both the green and red channels.[12]

-

Stimulated Raman Scattering (SRS) Microscopy of this compound

Principle: SRS microscopy is a nonlinear optical imaging technique that provides chemical contrast based on vibrational spectroscopy. A pump laser and a Stokes laser are tuned so that their frequency difference matches the vibrational frequency of a specific chemical bond, in this case, the alkyne bond of the diyne tag (~2200 cm⁻¹). This enhances the Raman signal, allowing for sensitive and specific imaging of the tagged molecule.[4][5][6]

Materials:

-

Cells treated with this compound.

-

SRS microscope system equipped with picosecond lasers.

Procedure (General):

-

Cell Preparation: Grow cells on glass-bottom dishes suitable for high-resolution microscopy. Treat the cells with this compound (e.g., 10 µM) for the desired duration (e.g., 6 hours).[7]

-

Microscope Setup:

-

Image Acquisition:

-

Acquire SRS images at the diyne vibrational frequency to visualize the distribution of this compound.

-

As a control, acquire images at an off-resonance frequency to ensure the signal is specific to the diyne tag.

-

Co-localization studies can be performed by simultaneously imaging with fluorescent organelle trackers (e.g., MitoTracker, LysoTracker) using the microscope's fluorescence imaging capabilities.[7]

-

-

Image Analysis: Analyze the images to determine the subcellular localization of this compound.

Conclusion

The diyne tag has proven to be a powerful tool in the study of Ferrostatin-1 and its role in inhibiting ferroptosis. Its small size and unique vibrational properties make it ideal for use with Stimulated Raman Scattering microscopy, enabling researchers to visualize the subcellular distribution of this important inhibitor in living cells. The detailed protocols and workflows provided in this guide offer a comprehensive resource for scientists and drug development professionals seeking to utilize this compound in their research, ultimately contributing to a deeper understanding of ferroptosis and the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. columbia.edu [columbia.edu]

- 5. gene.pku.edu.cn [gene.pku.edu.cn]

- 6. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Erastin induces ferroptosis in cervical cancer cells via Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 13. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 14. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Ferrostatin-1 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a distinct form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The discovery of Ferrostatin-1 (Fer-1), a potent and selective inhibitor of ferroptosis, has provided a powerful chemical tool to dissect the molecular mechanisms of this cell death pathway and has paved the way for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and the subsequent development of Ferrostatin-1 analogs with improved potency and drug-like properties.

Discovery of Ferrostatin-1

Ferrostatin-1 was identified through a high-throughput screening for small molecules that could prevent a form of non-apoptotic cell death induced by the small molecule erastin in cancer cells.[1] Erastin was known to inhibit the cystine/glutamate antiporter (system Xc-), leading to depletion of the antioxidant glutathione (GSH) and subsequent accumulation of reactive oxygen species (ROS), ultimately causing cell death. This unique form of cell death was later termed ferroptosis. Fer-1 emerged as a potent suppressor of erastin-induced cell death, with an EC50 of 60 nM in HT-1080 fibrosarcoma cells.[1][2]

Mechanism of Action

Ferrostatin-1 functions as a radical-trapping antioxidant (RTA) that specifically targets and neutralizes lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation within cellular membranes.[3][4] The core mechanism involves the scavenging of initiating alkoxyl radicals produced from lipid hydroperoxides by ferrous iron.[4] This action prevents the accumulation of lethal levels of lipid ROS, which is the ultimate executioner of ferroptotic cell death. The aromatic amine moiety of Fer-1 is crucial for its antioxidant activity.[5] While Fer-1 is a highly effective inhibitor of ferroptosis, it is important to note that it is not consumed during the process of inhibiting iron-dependent lipid peroxidation, suggesting a pseudo-catalytic cycle where ferrous iron may reduce the oxidized Fer-1 radical.[4]

Signaling Pathway of Ferroptosis Inhibition by Ferrostatin-1

The central pathway regulated by Ferrostatin-1 involves the Glutathione Peroxidase 4 (GPX4) axis. GPX4 is a key enzyme that detoxifies lipid hydroperoxides to non-toxic lipid alcohols, using glutathione as a cofactor. Inducers of ferroptosis, such as erastin and RSL3, either deplete glutathione or directly inhibit GPX4, leading to an accumulation of lipid peroxides. Ferrostatin-1 acts downstream of GPX4, directly scavenging the lipid radicals that GPX4 would otherwise neutralize.

References

- 1. Review and Chemoinformatic Analysis of Ferroptosis Modulators with a Focus on Natural Plant Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ferrostatin-1 | C15H22N2O2 | CID 4068248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ferrostatin-1 protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Ferrostatin-1 Diyne: A Technical Guide to its Physical and Chemical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of Ferrostatin-1 diyne, a potent ferroptosis inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the compound's characteristics, mechanism of action, and relevant experimental protocols.

Core Physical and Chemical Properties

This compound is a synthetic analog of Ferrostatin-1, designed to incorporate a diyne vibrational tag for advanced microscopy techniques.[1] Its core properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₂N₂O₂ | [1] |

| Molecular Weight | 298.4 g/mol | [1] |

| CAS Number | 2226204-90-4 | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Solubility

This compound exhibits solubility in various organic solvents.

| Solvent | Solubility | Reference(s) |

| DMF | 30 mg/mL | [1] |

| DMSO | 10 mg/mL | [1] |

| Ethanol | 10 mg/mL | [1] |

| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [1] |

Mechanism of Action and Biological Activity

This compound is a potent inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[2][3] As an analog of Ferrostatin-1, it acts as a radical-trapping antioxidant, preventing lipid peroxidation and subsequent cell membrane damage.[4][5] The diyne moiety allows for the visualization of its subcellular localization using stimulated Raman scattering (SRS) microscopy.[6][7] Studies have shown that this compound accumulates in lysosomes, mitochondria, and the endoplasmic reticulum.[6][8] It effectively inhibits erastin-induced cell death in HT-1080 cells at concentrations ranging from 0.01 to 1 μM.[1]

Signaling Pathways

The inhibitory action of this compound targets the central pathway of ferroptosis, which involves iron-dependent lipid peroxidation. The following diagram illustrates the key components of this pathway and the inhibitory role of Ferrostatin-1 and its analogs.

Caption: Ferroptosis signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from established protocols for ferroptosis research.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytoprotective effect of this compound against ferroptosis-inducing agents.

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Seed cells (e.g., HT-1080) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Pre-incubate cells with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM) for 1-2 hours. Subsequently, add a ferroptosis-inducing agent such as erastin (e.g., 10 µM) or RSL3. Include appropriate vehicle controls.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This assay measures the extent of lipid peroxidation, a key feature of ferroptosis.

Methodology:

-

Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with a ferroptosis inducer in the presence or absence of this compound as described in the cell viability assay.

-

C11-BODIPY Staining: Following treatment, incubate the cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS.

-

Imaging: Analyze the cells by fluorescence microscopy or flow cytometry. The probe emits green fluorescence upon oxidation, and the ratio of green to red fluorescence is used to quantify lipid peroxidation.

Stimulated Raman Scattering (SRS) Microscopy

This advanced imaging technique is used to visualize the subcellular distribution of this compound. A detailed synthesis protocol for this compound is not publicly available; it is conceptually designed by incorporating a diyne moiety onto the Ferrostatin-1 scaffold.[6]

Methodology:

-

Cell Culture: Culture cells on coverslips suitable for high-resolution microscopy.

-

Treatment: Treat cells with this compound at a concentration suitable for SRS imaging (e.g., 10-100 µM) for a desired period (e.g., 1-6 hours).

-

SRS Imaging: Perform SRS imaging using a microscope equipped with a picosecond laser system. The pump and Stokes beams are tuned to match the vibrational frequency of the diyne bond (typically around 2250 cm⁻¹).

-

Image Analysis: Acquire images at the diyne frequency and an off-resonance frequency to confirm the specificity of the signal. The resulting images will reveal the subcellular localization of this compound.[6]

Conclusion

This compound is a valuable research tool for studying ferroptosis. Its well-defined physical and chemical properties, coupled with its utility in advanced imaging techniques, make it an ideal probe for elucidating the molecular mechanisms of this unique form of cell death. The experimental protocols provided in this guide offer a starting point for researchers to investigate the therapeutic potential of targeting ferroptosis in various disease models.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of the subcellular localization and mechanism of action of ferrostatins in suppressing ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of the Subcellular Localization and Mechanism of Action of Ferrostatins in Suppressing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Ferrostatin-1 Diyne's Interaction with Cellular Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrostatin-1 (Fer-1) and its functionalized analog, Ferrostatin-1 diyne, have emerged as potent inhibitors of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This technical guide provides a comprehensive overview of the interaction of this compound with cellular membranes, its mechanism of action as a radical-trapping antioxidant, and its role in mitigating lipid peroxidation. Detailed experimental protocols for assessing lipid peroxidation and visualizing the compound's subcellular localization are provided, alongside quantitative data and visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of cell biology, pharmacology, and drug development who are investigating ferroptosis and related therapeutic strategies.

Introduction

Ferroptosis is a unique form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] It has been implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[2] Ferrostatin-1 (Fer-1) was identified as a potent and selective inhibitor of ferroptosis, acting to suppress the accumulation of lethal lipid reactive oxygen species (ROS).[1][2] this compound is a valuable chemical probe and a functional analog of Fer-1.[4] It incorporates a diyne moiety that serves as a vibrational tag for Stimulated Raman Scattering (SRS) microscopy, enabling the visualization of its subcellular distribution without the need for a bulky fluorescent label that could alter its properties.[5] Studies have shown that this compound exhibits a similar potency to Ferrostatin-1 in inhibiting erastin-induced ferroptosis in HT-1080 cells.[4]

This guide delves into the core of this compound's interaction with cellular membranes, a critical aspect of its anti-ferroptotic activity.

Mechanism of Action at the Cellular Membrane

The primary mechanism by which Ferrostatin-1 and its diyne analog inhibit ferroptosis is through their function as radical-trapping antioxidants (RTAs) within the lipid bilayer of cellular membranes.[3][6]

Radical-Trapping Antioxidant Activity

The process of lipid peroxidation is a chain reaction initiated by the abstraction of a hydrogen atom from a polyunsaturated fatty acid (PUFA) within the cell membrane. This generates a lipid radical, which then reacts with oxygen to form a lipid peroxyl radical. This peroxyl radical can then abstract a hydrogen from an adjacent PUFA, propagating the chain reaction and leading to the accumulation of lipid hydroperoxides, which ultimately disrupts membrane integrity.

Ferrostatins interrupt this devastating cascade by donating a hydrogen atom to the lipid peroxyl radicals, thereby neutralizing them and terminating the chain reaction.[3] The lipophilic nature of Ferrostatin-1 and its analogs allows them to readily partition into cellular membranes, where this protective action is most needed.[3]

Interaction with Iron and the 15-Lipoxygenase (15-LOX)/PEBP1 Complex

Beyond its direct radical-scavenging activity, evidence suggests a more complex mechanism of action for ferrostatins. Some studies indicate that Ferrostatin-1 can form a complex with iron, and that ferrous iron may play a role in regenerating the antioxidant capacity of Fer-1, creating a pseudo-catalytic cycle.[3][6] This interaction with iron is particularly relevant given the iron-dependent nature of ferroptosis.

Furthermore, recent research has implicated the 15-lipoxygenase (15-LOX)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex in the generation of pro-ferroptotic lipid hydroperoxides.[7][8][9] While Ferrostatin-1 is a poor inhibitor of 15-LOX alone, it has been shown to effectively inhibit the production of hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (HpETE-PE) by the 15-LOX/PEBP1 complex.[7][8][9] This suggests that Ferrostatin-1 may disrupt the specific protein-protein or protein-lipid interactions required for the enzymatic generation of these death signals.

Quantitative Data

The following tables summarize key quantitative data related to the anti-ferroptotic activity of Ferrostatin-1 and the properties of this compound.

| Compound | Cell Line | Condition | EC50 | Reference |

| Ferrostatin-1 | HT-1080 | Erastin-induced ferroptosis | 60 nM | [1][2] |

| Ferrostatin-1 | HEK-293 | RSL3-induced ferroptosis | 15 nM | [6] |

Table 1: Anti-ferroptotic Activity of Ferrostatin-1. This table presents the half-maximal effective concentration (EC50) of Ferrostatin-1 in inhibiting ferroptosis induced by different agents in various cell lines.

| Compound | Parameter | Value | Reference |

| This compound | Potency vs. Fer-1 | Similar | [4] |

| This compound | Effective Concentration Range (HT-1080 cells) | 0.01 - 1 µM | [4] |

| Ferrostatin-1 | Radical-Trapping Rate Constant (k_inh in liposomes) | (4.6 ± 0.8) x 10^4 M⁻¹s⁻¹ | [6] |

| Ferrostatin-1 | 15-LOX/PEBP1 Complex Inhibition (IC50) | ~10 nM | [8] |

Table 2: Properties and Activity of Ferrostatin-1 and this compound. This table provides key data points regarding the potency, effective concentrations, and inhibitory activities of Ferrostatin-1 and its diyne analog.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the interaction of this compound with cellular membranes and its effect on lipid peroxidation.

Assessment of Lipid Peroxidation using C11-BODIPY 581/591

The fluorescent probe C11-BODIPY 581/591 is a sensitive indicator of lipid peroxidation. In its reduced state, it emits red fluorescence. Upon oxidation by lipid radicals, its fluorescence shifts to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.

Materials:

-

Cells of interest (e.g., HT-1080)

-

Complete cell culture medium

-

Ferroptosis inducer (e.g., Erastin, RSL3)

-

This compound

-

C11-BODIPY 581/591 (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate for microscopy, 6-well plate for flow cytometry) and allow them to adhere overnight.[10]

-

Treatment: Treat the cells with the desired concentrations of the ferroptosis inducer and/or this compound for the appropriate duration.[10]

-

C11-BODIPY Staining:

-

Washing: Wash the cells twice with PBS to remove excess probe.[10]

-

Imaging/Analysis:

-

Microscopy: Acquire images using appropriate filter sets for red (e.g., Texas Red) and green (e.g., FITC/GFP) fluorescence.

-

Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the fluorescence in the green and red channels.

-

-

Data Analysis: Calculate the ratio of green to red fluorescence intensity for each condition. An increase in this ratio indicates an increase in lipid peroxidation.

Measurement of Malondialdehyde (MDA) Levels

Malondialdehyde (MDA) is a reactive aldehyde and a stable end-product of lipid peroxidation. The MDA assay, often referred to as the TBARS (thiobarbituric acid reactive substances) assay, is a widely used method to quantify lipid peroxidation.

Materials:

-

Cell or tissue lysates

-

Thiobarbituric acid (TBA) reagent

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)

-

MDA standard solution

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation:

-

Harvest cells and prepare a cell lysate.

-

Determine the protein concentration of the lysate for normalization.

-

-

Reaction:

-

To a microcentrifuge tube, add the cell lysate, TBA reagent, and an acidic solution (e.g., TCA) to precipitate proteins.[1]

-

Include a tube with MDA standard for generating a standard curve and a blank tube.

-

-

Incubation: Incubate the tubes at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored adduct.[10]

-

Cooling and Centrifugation: Cool the tubes on ice and then centrifuge to pellet the precipitated proteins.[1]

-

Measurement: Transfer the supernatant to a new tube or a 96-well plate and measure the absorbance at approximately 532 nm.[10]

-

Calculation:

-

Generate a standard curve using the absorbance values of the MDA standards.

-

Determine the concentration of MDA in the samples from the standard curve.

-

Normalize the MDA concentration to the protein concentration of the lysate.

-

Visualization of this compound by Stimulated Raman Scattering (SRS) Microscopy

SRS microscopy is a nonlinear optical imaging technique that provides chemical contrast based on molecular vibrations. The diyne tag on this compound has a strong and unique Raman signal in the cell-silent region of the vibrational spectrum, allowing for its specific and sensitive detection within cells.

Materials:

-

Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish)

-

This compound

-

SRS microscope system equipped with picosecond lasers

Procedure:

-

Cell Culture and Treatment:

-

Culture cells on an imaging dish to an appropriate confluency.

-

Treat the cells with this compound at the desired concentration (e.g., 10 µM) for a specified time (e.g., 6 hours).[5]

-

-

SRS Imaging Setup:

-

Tune the SRS microscope's pump and Stokes lasers to the vibrational frequency of the diyne tag (around 2262 cm⁻¹).[11]

-

Optimize laser power and detector gain for optimal signal-to-noise ratio.

-

-

Image Acquisition:

-

Acquire SRS images of the cells to visualize the subcellular distribution of this compound.

-

Co-localization studies can be performed using fluorescent organelle trackers (e.g., MitoTracker, LysoTracker) imaged sequentially or simultaneously if the microscope is equipped for multimodal imaging.[5]

-

-

Image Analysis: Analyze the SRS images to determine the localization of this compound within different cellular compartments.

Liposome Oxidation Assay

This in vitro assay assesses the ability of a compound to inhibit lipid peroxidation in a simplified membrane model.

Materials:

-

Liposomes prepared from phospholipids (e.g., 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine, SLPC)

-

This compound

-

Oxidation initiator (e.g., a diazo compound like ABIP or an iron/ascorbate system)[6]

-

Oxygen electrode or a method to measure lipid hydroperoxides (e.g., HPLC-MS/MS)

Procedure:

-

Liposome Preparation: Prepare unilamellar liposomes by extrusion.

-

Assay Setup:

-

In an appropriate reaction vessel (e.g., an oxygraph cell), add the liposome suspension.[6]

-

Add this compound at the desired concentration.

-

-

Initiation of Oxidation: Initiate lipid peroxidation by adding the oxidation initiator.[6]

-

Measurement:

-

Oxygen Consumption: Monitor the rate of oxygen consumption using an oxygen electrode. A decrease in the rate of oxygen consumption in the presence of this compound indicates inhibition of lipid peroxidation.

-

Lipid Hydroperoxide Analysis: At different time points, take aliquots of the reaction mixture, extract the lipids, and analyze the formation of lipid hydroperoxides by HPLC-MS/MS.[6]

-

-

Data Analysis: Compare the rate of oxidation in the presence and absence of this compound to determine its inhibitory activity.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and experimental workflows.

Caption: Ferroptosis pathway and points of intervention by Ferrostatin-1.

Caption: Workflow for measuring lipid peroxidation in cells.

Caption: Key mechanistic steps of this compound's action.

Conclusion

This compound is a powerful tool for studying the intricate process of ferroptosis. Its ability to act as a potent radical-trapping antioxidant within cellular membranes is a key feature of its protective effects. The methodologies and data presented in this guide provide a solid foundation for researchers to investigate the role of lipid peroxidation in various disease models and to explore the therapeutic potential of ferroptosis inhibitors. The use of this compound in conjunction with advanced imaging techniques like SRS microscopy will undoubtedly continue to yield valuable insights into the subcellular dynamics of this critical cell death pathway.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Determination of the subcellular localization and mechanism of action of ferrostatins in suppressing ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spin trapping of lipid-derived radicals in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Super‐Resolution Vibrational Imaging Using Expansion Stimulated Raman Scattering Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Faculty Collaboration Database - Spin trapping of lipid-derived radicals in liposomes. Biochim Biophys Acta 1989 Aug 18;992(2):230-5 [fcd.mcw.edu]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Stimulated Raman Scattering (SRS) Microscopy Using Ferrostatin-1 Diyne

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2][3] Ferrostatin-1 is a potent and selective inhibitor of ferroptosis, making it a critical tool for studying this cell death pathway and a potential therapeutic agent for diseases associated with it.[1][4] However, understanding the subcellular mechanism of action of small molecules like Ferrostatin-1 requires high-resolution imaging techniques that do not perturb their function.

Traditional fluorescence microscopy often requires bulky fluorophores that can alter the localization and activity of small molecules. Stimulated Raman scattering (SRS) microscopy offers a powerful alternative by imaging small, bioorthogonal vibrational tags like alkynes.[1][5] The alkyne bond (C≡C) has a unique Raman scattering signal in the "cellular silent region" (1800-2800 cm⁻¹), where endogenous molecules do not produce significant Raman signals, thus enabling highly specific and sensitive detection.[6][7]

This application note provides a detailed protocol for the use of Ferrostatin-1 diyne, a diyne-tagged analog of Ferrostatin-1, for SRS microscopy. The diyne modification enhances the Raman signal compared to a single alkyne, allowing for more sensitive detection.[1] This probe enables the direct visualization of Ferrostatin-1 distribution in living cells, providing insights into its subcellular accumulation and mechanism of action in inhibiting ferroptosis.[1]

Principle of the Method

Stimulated Raman scattering is a nonlinear optical imaging technique that provides chemical contrast based on molecular vibrations. In SRS microscopy, two laser beams, a pump beam and a Stokes beam, are focused on the sample. When the frequency difference between the two lasers matches the vibrational frequency of a specific chemical bond (in this case, the alkyne bond of this compound), the vibrational transition is coherently amplified, leading to a strong signal. By tuning the laser frequencies to the alkyne vibration, SRS microscopy can specifically map the distribution of the alkyne-tagged molecule within a cell with high spatial resolution and sensitivity.

Quantitative Data Summary

The following table summarizes the key properties and experimental parameters for this compound (referred to as compound 2 in the source literature).[1]

| Parameter | Value | Reference |

| Compound Name | This compound (Fer-1 diyne) | [1] |

| Raman Peak | 2262 cm⁻¹ | [1][2] |

| cLogP (Ferrostatin-1) | 3.2 | [1] |

| cLogP (this compound) | 3.78 | [1] |

| Cell Line | HT-1080 fibrosarcoma cells | [1] |

| Working Concentration | 10 µM | [1] |

| Ferroptosis Inducer | Erastin (10 µM) | [1] |

| Incubation Time | 6 hours | [1] |

| Potency | Similar to Ferrostatin-1 in suppressing erastin-induced ferroptosis | [1] |

Experimental Protocols

This section provides a detailed methodology for using this compound in SRS microscopy to study ferroptosis.

Materials

-

This compound (synthesized as described in the literature or commercially available)

-

HT-1080 cells (or other ferroptosis-sensitive cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Erastin

-

Dimethyl sulfoxide (DMSO)

-

Glass-bottom dishes for imaging

-

Stimulated Raman Scattering (SRS) microscope

Cell Culture and Treatment

-

Cell Seeding: Seed HT-1080 cells on glass-bottom dishes at a density that allows for individual cell imaging after overnight incubation.

-

Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare a stock solution of erastin in DMSO.

-

Treatment: On the day of the experiment, treat the cells with 10 µM this compound and 10 µM erastin simultaneously. A control group treated with this compound alone should also be prepared.[1]

-

Incubation: Incubate the cells for 6 hours at 37°C.[1]

Stimulated Raman Scattering (SRS) Microscopy

-

Microscope Setup: Use an SRS microscope equipped with a tunable laser source.

-

Laser Tuning: Tune the SRS microscope to the Raman shift of the diyne tag at 2262 cm⁻¹.[1]

-

Imaging:

-

Place the glass-bottom dish with the treated cells on the microscope stage.

-

Identify a field of view with healthy-looking cells.

-

Acquire SRS images at the diyne channel (2262 cm⁻¹) to visualize the distribution of this compound.

-

Simultaneously, acquire images at an off-resonance frequency (e.g., a region with no distinct Raman peaks) to check for any background signal.

-

It is also recommended to acquire images in the CH₂ stretching region (around 2845 cm⁻¹) to visualize the overall cell morphology.

-

-

Co-localization Studies (Optional): To determine the subcellular localization of this compound, co-stain the cells with fluorescent organelle trackers (e.g., LysoTracker, MitoTracker, ER-Tracker) according to the manufacturer's protocols. Acquire SRS images of this compound and fluorescence images of the organelle trackers sequentially or simultaneously if the microscope setup allows.

Data Analysis

-

Image Processing: Use image analysis software (e.g., ImageJ) to process the acquired SRS images.

-

Quantification: The intensity of the SRS signal at 2262 cm⁻¹ is proportional to the concentration of this compound. The signal intensity in different cellular compartments can be quantified to determine the relative accumulation of the compound.

-

Co-localization Analysis: Use co-localization analysis software to determine the degree of overlap between the SRS signal of this compound and the fluorescence signals of the organelle trackers.

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps for imaging this compound in cells using SRS microscopy.

Mechanism of Ferroptosis and Inhibition by Ferrostatin-1

Caption: A simplified signaling pathway of ferroptosis and its inhibition by GPX4 and Ferrostatin-1.

References

- 1. Determination of the subcellular localization and mechanism of action of ferrostatins in suppressing ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Determination of the Subcellular Localization and Mechanism of Action of Ferrostatins in Suppressing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. escholarship.org [escholarship.org]

Visualizing Ferrostatin-1 Diyne Distribution in Live Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrostatin-1 is a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Understanding the subcellular distribution of Ferrostatin-1 is crucial for elucidating its mechanism of action and developing more effective therapeutics. Ferrostatin-1 diyne is a modified version of Ferrostatin-1 that incorporates a diyne functional group, enabling its visualization in live cells using advanced imaging techniques. This document provides detailed protocols for visualizing this compound distribution using Stimulated Raman Scattering (SRS) microscopy and click chemistry-based fluorescence imaging.

Properties of Ferrostatin-1 and this compound

Ferrostatin-1 and its diyne analog exhibit similar efficacy in inhibiting ferroptosis. The diyne modification allows for bioorthogonal detection without significantly impacting the compound's biological activity.[1]

| Compound | Molecular Weight ( g/mol ) | cLogP | EC50 (HT-1080 cells) |

| Ferrostatin-1 | 262.35 | 3.2 | ~60 nM[2][3][4] |

| This compound | 298.4 | 3.78 | Similar to Ferrostatin-1[1] |

Signaling Pathway of Ferrostatin-1 in Ferroptosis Inhibition

Ferrostatin-1 acts as a radical-trapping antioxidant within cellular membranes, thereby inhibiting the propagation of lipid peroxidation, a key event in ferroptosis. It has been shown to accumulate in the endoplasmic reticulum, mitochondria, and lysosomes.[1][5] The endoplasmic reticulum is suggested to be a critical site for its anti-ferroptotic action.[5]

Figure 1. This compound accumulates in organelles and inhibits ferroptosis.

Experimental Protocols

Two primary methods for visualizing this compound in live cells are presented: Stimulated Raman Scattering (SRS) Microscopy and Click Chemistry-based Fluorescence Microscopy.

Protocol 1: Visualization by Stimulated Raman Scattering (SRS) Microscopy

SRS microscopy is a powerful technique for imaging small molecules with high sensitivity and specificity by detecting the vibrational signature of specific chemical bonds, in this case, the diyne group of this compound.[1]

Experimental Workflow

References

- 1. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Click-Reactive Fluorescent Dyes Products: R&D Systems [rndsystems.com]

- 5. Determination of the subcellular localization and mechanism of action of ferrostatins in suppressing ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Tracking Ferroptosis Inhibitor Localization with Ferrostatin-1 Diyne: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has been implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Ferrostatin-1 (Fer-1) is a potent and selective inhibitor of ferroptosis that acts as a radical-trapping antioxidant within lipid membranes.[1][2][3] Understanding the subcellular localization of ferroptosis inhibitors is crucial for elucidating their mechanism of action and for the development of more effective therapeutics.

Ferrostatin-1 diyne (Fer-1 diyne) is a functionalized analog of Fer-1 that incorporates a terminal alkyne group.[1][4] This modification allows for the visualization of the molecule within cells using bioorthogonal click chemistry.[5][6] By treating cells with Fer-1 diyne and subsequently performing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a fluorescently labeled azide, researchers can covalently tag and visualize the localization of the inhibitor using standard fluorescence microscopy. This technique has revealed that Fer-1 and its analogs accumulate in lysosomes, mitochondria, and the endoplasmic reticulum.[1][7]

These application notes provide detailed protocols for the use of Fer-1 diyne to track the localization of this ferroptosis inhibitor in cultured cells.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of Ferrostatin-1 and its analogs in inhibiting ferroptosis.

Table 1: Potency of Ferrostatin-1 and its Analogs in Inhibiting Ferroptosis

| Compound | Cell Line | Ferroptosis Inducer | EC50/IC50 | Reference |

| Ferrostatin-1 | HT-1080 | Erastin | 60 nM | [8] |

| Ferrostatin-1 | Pfa-1 mouse fibroblasts | RSL3 | 45 ± 5 nM | [9] |

| This compound | HT-1080 | Erastin | Similar potency to Fer-1 | [1] |

| Compound 18 (Fer-1 analog) | Not specified | Not specified | 0.57 µM | [10] |

| Liproxstatin-1 | Pfa-1 mouse fibroblasts | RSL3 | 38 ± 3 nM | [9] |

Table 2: Comparative Antioxidant Activity of Ferroptosis Inhibitors

| Compound | Assay | Relative Activity | Reference |

| Ferrostatin-1 | Inhibition of lipid peroxidation (iron-induced) | IC50 = 0.017 µM | [5] |

| Trolox | Inhibition of lipid peroxidation (iron-induced) | IC50 = 7.2 µM | [5] |

| Ferrostatin-1 | Chain-breaking antioxidant capacity (vs. ABIP) | IC50 = 1.66 µM | [5] |

| Trolox | Chain-breaking antioxidant capacity (vs. ABIP) | IC50 = 1.86 µM | [5] |

Experimental Protocols

Protocol 1: Cell Culture, Treatment with this compound, and Induction of Ferroptosis

This protocol describes the general procedure for treating cultured mammalian cells with Fer-1 diyne and inducing ferroptosis.

Materials:

-

Mammalian cell line of interest (e.g., HT-1080 fibrosarcoma cells)

-

Complete cell culture medium

-

This compound (commercially available)

-

Ferroptosis inducer (e.g., Erastin or RSL3)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture plates or coverslips

Procedure:

-

Cell Seeding: Seed cells onto appropriate culture vessels (e.g., 24-well plates with coverslips for imaging) at a density that will result in 70-80% confluency at the time of the experiment.

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Prepare a stock solution of the desired ferroptosis inducer in DMSO (e.g., 10 mM Erastin or 1 mM RSL3). Store at -20°C.

-

-

Cell Treatment:

-

The day after seeding, treat the cells with the desired concentration of this compound (typically 1-10 µM) by diluting the stock solution in fresh culture medium.

-

Incubate the cells for the desired period (e.g., 6-24 hours) to allow for cellular uptake of the inhibitor.

-

-

Induction of Ferroptosis:

-

Following the pre-treatment with Fer-1 diyne, add the ferroptosis inducer to the culture medium at a pre-determined lethal concentration (e.g., 10 µM Erastin or 1 µM RSL3).

-

Include appropriate controls:

-

Vehicle control (DMSO)

-

Ferroptosis inducer alone

-

This compound alone

-

-

Incubate for the desired time to induce ferroptosis (typically 6-24 hours).

-

Protocol 2: In Situ Click Chemistry for Labeling of this compound

This protocol details the copper-catalyzed click reaction to label the alkyne-tagged Fer-1 diyne with a fluorescent azide.

Materials:

-

Cells treated with this compound (from Protocol 1)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

Fluorescent azide (e.g., Alexa Fluor 488 Azide)

-

Copper (II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Sodium ascorbate

-

Nuclease-free water

-

Mounting medium with DAPI

Procedure:

-

Cell Fixation:

-

Gently wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Cell Permeabilization:

-

Incubate the cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Reaction Cocktail Preparation (prepare fresh):

-

For a 1 mL reaction volume:

-

To 890 µL of PBS, add:

-

10 µL of 100 mM THPTA in water (final concentration 1 mM)

-

20 µL of 50 mM CuSO4 in water (final concentration 1 mM)

-

Vortex briefly.

-

50 µL of 100 mM sodium ascorbate in water (final concentration 5 mM)

-

Vortex briefly.

-

10 µL of 2 mM fluorescent azide in DMSO (final concentration 20 µM)

-

Vortex immediately before use.

-

-

-

Click Reaction:

-

Remove the PBS from the cells and add the click reaction cocktail.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Remove the click reaction cocktail and wash the cells three times with PBS.

-

(Optional) Counterstain the nuclei by incubating with a DAPI solution for 5 minutes.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Seal the coverslips and allow the mounting medium to cure.

-

Protocol 3: Fluorescence Microscopy and Image Analysis

This protocol provides a general guideline for imaging the click-labeled this compound.

Materials:

-

Prepared microscope slides with click-labeled cells

-

Fluorescence microscope equipped with appropriate filters for the chosen fluorophore and DAPI

Procedure:

-

Microscope Setup:

-

Turn on the fluorescence microscope and allow the lamp to warm up.

-

Select the appropriate objective (e.g., 40x or 63x oil immersion).

-

-

Image Acquisition:

-

Locate the cells using brightfield or phase-contrast microscopy.

-

Switch to fluorescence illumination.

-

Acquire images in the DAPI channel to visualize the nuclei.

-

Acquire images in the channel corresponding to the fluorescent azide used to visualize the localization of this compound.

-

Adjust exposure times and gain settings to obtain optimal signal-to-noise ratios while avoiding saturation.

-

Acquire images from multiple fields of view for each experimental condition.

-

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji) to merge the different channels and analyze the subcellular localization of the this compound signal.

-

Co-localization analysis with organelle-specific markers can be performed if desired.

-

Visualizations

Caption: Experimental workflow for tracking this compound localization.

Caption: Simplified signaling pathway of ferroptosis and its inhibition by Ferrostatin-1.

References

- 1. Click-ExM enables expansion microscopy for all biomolecules | Springer Nature Experiments [experiments.springernature.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ferroptosis-Specific Inhibitor Ferrostatin-1 Relieves H2O2-Induced Redox Imbalance in Primary Cardiomyocytes through the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of New Improved Ferrostatin-1 Derived Ferroptosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Step-by-Step Guide for a Ferrostatin-1 Diyne-Based Ferroptosis Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] It has been implicated in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[3][4] Ferrostatin-1 (Fer-1) is a potent and specific inhibitor of ferroptosis that acts as a radical-trapping antioxidant, preventing the accumulation of lipid reactive oxygen species (ROS).[5][6][7] This application note provides a detailed protocol for a novel assay utilizing a diyne-functionalized Ferrostatin-1 probe (Fer-1-diyne) to investigate ferroptosis. This assay allows for the detection and visualization of Fer-1 engagement with its cellular targets, providing valuable insights into the mechanism of ferroptosis inhibition.

Fer-1-diyne is an analog of Ferrostatin-1 that contains a diyne tag, enabling its detection via copper-catalyzed azide-alkyne cycloaddition (click chemistry). This allows for the conjugation of a reporter molecule, such as a fluorophore, for subsequent visualization and quantification by fluorescence microscopy or flow cytometry. This method offers a direct way to assess the localization and interaction of Fer-1 within cells undergoing ferroptosis.

Principle of the Assay

The Ferrostatin-1 diyne-based ferroptosis assay is based on the following principles:

-

Induction of Ferroptosis: Cells are treated with a known ferroptosis-inducing agent, such as Erastin or RSL3. Erastin inhibits the cystine/glutamate antiporter system Xc-, leading to glutathione (GSH) depletion and subsequent inactivation of glutathione peroxidase 4 (GPX4).[1] RSL3 directly inhibits GPX4.[8] Both result in the accumulation of lipid ROS and cell death.

-

Treatment with this compound: Cells are co-treated with Fer-1-diyne, which acts as a ferroptosis inhibitor. Due to its radical-trapping antioxidant properties, Fer-1-diyne localizes to sites of lipid peroxidation and becomes adducted to biomolecules.

-

Click Chemistry Reaction: Following treatment, cells are fixed, permeabilized, and subjected to a click chemistry reaction. A fluorescent azide probe is added, which specifically reacts with the diyne tag on Fer-1-diyne.

-

Visualization and Quantification: The fluorescently labeled Fer-1-diyne can then be visualized by fluorescence microscopy to determine its subcellular localization or quantified by flow cytometry to measure the extent of its interaction within the cell population.

Signaling Pathway of Ferroptosis and Inhibition by Ferrostatin-1

Ferroptosis is a complex process involving multiple interconnected pathways. The central event is the iron-dependent peroxidation of polyunsaturated fatty acids (PUFAs) in cellular membranes.

Caption: Ferroptosis signaling pathway and points of intervention.

Experimental Workflow

The following diagram outlines the major steps in the this compound-based ferroptosis assay.

References

- 1. resources.biomol.com [resources.biomol.com]

- 2. Ferroptosis regulates key signaling pathways in gastrointestinal tumors: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ferroptosis-Specific Inhibitor Ferrostatin-1 Relieves H2O2-Induced Redox Imbalance in Primary Cardiomyocytes through the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ferrostatin-1 alleviates oxalate-induced renal tubular epithelial cell injury, fibrosis and calcium oxalate stone formation by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Ferrostatin-1 Diyne in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, and it has been increasingly implicated in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1][2][3] Ferrostatin-1 (Fer-1) was identified as a potent and selective inhibitor of ferroptosis, acting as a radical-trapping antioxidant that prevents the accumulation of lethal lipid reactive oxygen species (ROS).[4][5]

Ferrostatin-1 diyne is a crucial chemical probe derived from Fer-1. It incorporates a diyne functional group, which serves as a vibrational tag for techniques like Stimulated Raman Scattering (SRS) microscopy and as a handle for bioorthogonal "click chemistry" reactions.[6] This modification allows researchers to investigate the subcellular localization of the compound and to identify its interacting protein targets, providing invaluable insights into its mechanism of action and the broader role of ferroptosis in neurodegeneration.

Mechanism of Action

Ferrostatin-1 and its diyne analog inhibit ferroptosis primarily by scavenging lipid peroxyl radicals within cellular membranes, thus breaking the chain reaction of lipid peroxidation.[5][7] The process is highly efficient, in part because Fer-1 can chelate iron and appears to be regenerated in a pseudo-catalytic cycle involving ferrous iron, meaning it is not rapidly consumed while inhibiting lipid peroxidation.[1][8][9]

The key feature of this compound is the terminal alkyne groups. This "diyne" tag enables:

-

Click Chemistry: The alkynes readily undergo copper-catalyzed cycloaddition reactions with azide-containing molecules. This allows for the attachment of reporter tags, such as fluorophores (for imaging) or biotin (for affinity purification and proteomics).[4]

-

Subcellular Localization: By clicking a fluorescent azide to the diyne probe after it has entered the cell, its distribution can be visualized. Studies have shown that Fer-1 accumulates in lysosomes, mitochondria, and the endoplasmic reticulum.[10]

-

Target Identification: The ability to attach a biotin tag allows for the pulldown of Fer-1 diyne and its binding partners, which can then be identified using mass spectrometry. This proteomic approach is critical for discovering the direct molecular targets and off-targets of the inhibitor.

Signaling Pathway and Inhibitory Mechanism of Ferrostatin-1

Caption: The ferroptosis pathway, highlighting the central role of lipid peroxidation and inhibition by Ferrostatin-1.

Applications in Neurodegenerative Disease Models

Ferrostatin-1 and its derivatives have demonstrated protective effects in a range of models relevant to neurodegeneration.[2] Ferroptosis has been implicated in neuronal death following traumatic brain injury (TBI) and spinal cord injury (SCI), and Fer-1 administration has been shown to mitigate iron accumulation and neuronal cell death in these models.[11][12]

| Disease Model | Cell/System Type | Ferroptosis Inducer | Ferrostatin-1 Conc. | Observed Effect |

| Huntington's Disease | In vitro cellular models | Not specified | Not specified | Inhibited cell death |

| Parkinson's Disease | Dopaminergic neurons | Toxic substances | Not specified | Neuroprotection, prevention of neurodegeneration[2][3] |

| Glutamate Toxicity | HT-22 cells | Glutamate (5 mM) | 3-12 µM | Improved cell viability, reduced LDH release, protected mitochondrial structure[13] |

| General Ferroptosis | HT-1080 cells | Erastin | 0.01-1 µM (diyne) | Inhibition of cell death[6] |

| General Ferroptosis | HT-1080 cells | Erastin | 60 nM (EC50) | Suppression of ferroptosis[14] |

| Oxidative Stress | C. elegans | Fe2+ overload | 250 µM | Mitigated mortality and lipid peroxidation, restored biochemical parameters[15] |

Experimental Protocols

Protocol 1: Cell Viability Assay to Test Neuroprotection

This protocol assesses the ability of this compound to protect neuronal cells from a ferroptosis-inducing agent like glutamate or erastin.

Materials:

-

Neuronal cell line (e.g., HT-22)

-

96-well cell culture plates

-

This compound (stock in DMSO)

-

Ferroptosis inducer (e.g., Erastin, RSL3, Glutamate)

-

Cell viability reagent (e.g., MTT, CCK-8)

-

Plate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[16]

-

Pre-treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 12-16 hours. Include a vehicle control (DMSO).[13]

-

Induction of Ferroptosis: Add the ferroptosis inducer (e.g., 5 mM glutamate or 200 nM Erastin) to the appropriate wells.[13][17]

-

Incubation: Incubate for the desired time period (e.g., 24 hours).

-

Viability Measurement: Add 10 µL of MTT solution (5 mg/mL) or CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.[16]

-

Data Acquisition: If using MTT, solubilize the formazan crystals with DMSO. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

-

Analysis: Normalize the results to the vehicle control and plot cell viability versus this compound concentration to determine the protective effect.

Protocol 2: Lipid Peroxidation Assay using C11-BODIPY 581/591

This protocol directly measures lipid ROS, a hallmark of ferroptosis. The C11-BODIPY probe shifts its fluorescence from red to green upon oxidation.

Materials:

-

Cells seeded in a suitable format for imaging (e.g., chamber slides)

-

This compound

-

Ferroptosis inducer

-

C11-BODIPY 581/591 probe (stock in DMSO)

-

PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound and the ferroptosis inducer as described in Protocol 1.

-

Probe Staining: Following treatment, incubate the cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.[16]

-

Washing: Gently wash the cells twice with PBS to remove excess probe.[16]

-

Imaging/Analysis: Immediately analyze the cells.

-

Microscopy: Capture images using filters for both red (unoxidized) and green (oxidized) fluorescence. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

-

Flow Cytometry: Harvest cells and analyze them on a flow cytometer, measuring the shift in fluorescence in the green channel (e.g., FITC).

-

-

Quantification: Quantify the fluorescence intensity or the percentage of green-positive cells to measure the extent of lipid peroxidation and its inhibition by this compound.

Protocol 3: Target Localization via Click Chemistry

This protocol outlines the workflow for visualizing the subcellular location of this compound.

Materials:

-

Cells seeded on glass coverslips

-

This compound

-

Fluorescent azide probe (e.g., Azide-Alexa Fluor 488)

-

Fixative (e.g., 4% Paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click reaction cocktail components: Copper(II) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).

Procedure:

-

Treatment: Treat cells with this compound (e.g., 1 µM) for the desired time (e.g., 6-8 hours).

-

Fix and Permeabilize: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with Triton X-100 for 10 minutes.

-

Click Reaction: Incubate the fixed and permeabilized cells with the click reaction cocktail containing the fluorescent azide for 1 hour at room temperature in the dark.

-

Washing: Wash the cells thoroughly with PBS.

-

Counterstaining (Optional): Stain nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the localization of the fluorescent signal using a confocal or fluorescence microscope.

Experimental and Proteomic Workflows

Caption: Workflow for testing the efficacy of this compound in cell-based neuroprotection assays.

Caption: Workflow for identifying protein targets of this compound using click chemistry and proteomics.

References

- 1. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of ferroptosis in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of ferroptosis in neurodegenerative diseases [frontiersin.org]